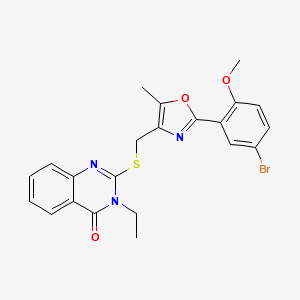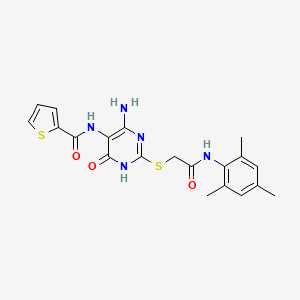![molecular formula C11H9N3OS B2905266 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024577-14-7](/img/structure/B2905266.png)
2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” is a derivative of the imidazo[1,2-c]quinazoline class . It’s part of a broader class of compounds that have been studied for their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives involved incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore . Another approach involved the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the synthesis of a new series of fused pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one and its derivatives have been extensively researched for their potential in various scientific applications. Notably, their synthesis and biological activities have been the focus of numerous studies. For instance, the design and synthesis of azolopyrimidoquinolines and pyrimidoquinazolines have been explored for their antioxidant, anti-inflammatory, and analgesic activities. Compounds derived from the synthesis showed high inhibitory antioxidant activity and potent anti-inflammatory activity, highlighting their potential therapeutic applications (El-Gazzar et al., 2009).
Antimicrobial and Antifungal Properties
Another significant application is in the development of antimicrobial and antifungal agents. New furothiazolo pyrimido quinazolinones derived from this compound displayed excellent results for the growth inhibition of bacteria and fungi, suggesting their utility in addressing antimicrobial resistance issues (Abu‐Hashem, 2018).
Cancer Research
Furthermore, the synthesis of new quinazoline derivatives has shown promising anticancer activities. A series of these derivatives was synthesized and characterized, demonstrating significant in vitro cytotoxicity against cancer cell lines, which indicates their potential as anticancer agents (Abuelizz et al., 2017).
Analgesic Properties
Moreover, the compound and its derivatives have been evaluated for their analgesic activities. Research has confirmed that synthesized compounds exhibit significant analgesic activity, suggesting their application in pain management (Osarodion, 2023).
Zukünftige Richtungen
The future directions for the research and development of “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” and similar compounds could involve further exploration of their potential as dual PI3K/HDAC inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Wirkmechanismus
Target of Action
The primary targets of 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-Kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This interaction results in the inhibition of PI3K and HDAC, leading to antiproliferative activities against certain cancer cells .
Biochemical Pathways
The compound affects the PI3K pathway, which plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . The inhibition of PI3K leads to the disruption of the downstream signaling molecules, including the serine-threonine kinase AKT . Additionally, the compound also affects the HDAC pathway, leading to multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
Similar compounds have shown unique pharmacokinetic properties with very high plasma free fractions across all species tested, large volume of distribution, high clearance, and intermediate half-life . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is achieved through the dual inhibition of PI3K and HDAC, leading to disruptions in cell proliferation and survival pathways .
Eigenschaften
IUPAC Name |
2-methyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-6-10(15)14-9(12-6)7-4-2-3-5-8(7)13-11(14)16/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHYHQAFSPUIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)


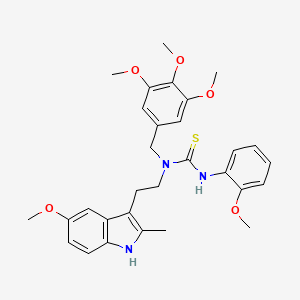
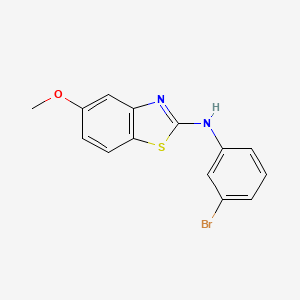
![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)
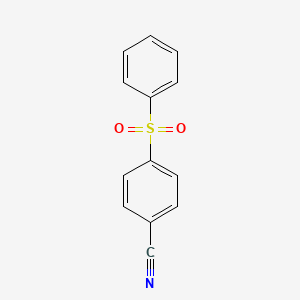
![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)
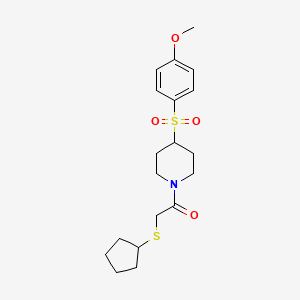
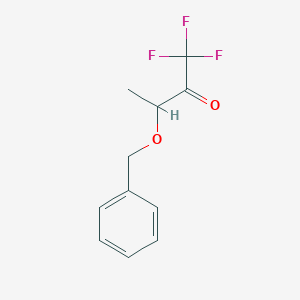
![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)
